Product packaging for 1-Bromotetracosane(Cat. No.:CAS No. 6946-24-3)

1-Bromotetracosane

Cat. No.: B1614769
CAS No.: 6946-24-3
M. Wt: 417.5 g/mol
InChI Key: ZGPCRVNHYNSDIH-UHFFFAOYSA-N
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Description

Significance of Long-Chain Bromoalkanes in Contemporary Chemical Research

Long-chain bromoalkanes, such as 1-bromotetracosane, are particularly valued in modern chemical research. The bromine atom imparts a degree of reactivity, specifically for nucleophilic substitution reactions, making these compounds versatile intermediates in the synthesis of more complex molecules. solubilityofthings.com Their long alkyl chains bestow a hydrophobic nature, a property that is leveraged in the study of surfactant behavior and in applications requiring solubility in non-polar organic solvents. solubilityofthings.com

The utility of long-chain bromoalkanes extends to the field of materials science. They are employed in the synthesis of specialized polymers and have been investigated for their role in forming stable thin films when combined with other molecules like fatty acids. chemicalbook.comrsc.org Furthermore, the physical-chemical properties of 1-bromoalkanes, which vary with carbon chain length, are subjects of research to understand their biological and environmental interactions. oup.com

Historical Context of this compound within Organic Chemistry and Materials Science

While the history of haloalkanes stretches back centuries, with chloroethane (B1197429) being produced as early as the 15th century, the focused study and synthesis of specific long-chain variants like this compound are more recent developments. wikipedia.org The evolution of synthetic methods, such as the conversion of alcohols to alkyl halides, has made compounds like this compound more accessible for research and industrial use. wikipedia.org

In materials science, the exploration of long-chain molecules and their self-assembly properties has brought compounds like this compound to the forefront. For instance, research has shown that long-chain 1-bromoalkanes can be incorporated into fatty acid monolayers, a finding that has implications for understanding and designing complex interfacial structures. rsc.orgosu.edu The synthesis of this compound has been specifically documented in procedures for creating functional materials, such as those used for increasing the diameter of pores in mesoporous silica (B1680970) thin films. acs.org

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C24H49Br
Molecular Weight 417.55 g/mol
CAS Number 6946-24-3
Appearance White solid
Melting Point 53-55 °C

Synthesis of this compound

A documented method for synthesizing this compound involves the bromination of tetracosan-1-ol. acs.org This procedure utilizes triphenylphosphine (B44618) and N-bromosuccinimide in dry dichloromethane (B109758). The reaction mixture is stirred at ambient temperature and, after completion, is quenched with water and extracted to yield the product. acs.org

Applications in Organic Synthesis

This compound serves as a precursor in various organic syntheses. It is used in the preparation of other long-chain functionalized molecules. For example, it can be reacted with nucleophiles to introduce the tetracosanyl group into a target structure. Its long alkyl chain is particularly useful in creating molecules with specific lipophilic properties, which is relevant in the synthesis of compounds designed to interact with biological membranes or other non-polar environments.

Role in Materials Science

In the field of materials science, this compound has been used in the synthesis of materials with tailored properties. One notable application is in the preparation of surfactants and in the modification of surfaces. For instance, it was used in the synthesis of a long-chain surfactant for a study aimed at increasing the pore size of mesoporous silica thin films. acs.org The ability of long-chain bromoalkanes to be incorporated into molecular monolayers also points to their potential use in creating ordered molecular assemblies and functional surfaces. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H49B B1614769 1-Bromotetracosane CAS No. 6946-24-3

Properties

IUPAC Name

1-bromotetracosane
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InChI

InChI=1S/C24H49Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h2-24H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZGPCRVNHYNSDIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H49Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00288588
Record name 1-Bromotetracosane
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Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6946-24-3
Record name 1-Bromotetracosane
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Record name 1-Bromotetracosane
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Record name 1-Bromotetracosane
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Synthetic Methodologies for 1 Bromotetracosane

Direct Bromination Pathways from Tetracosan-1-ol

The most direct and common route to 1-bromotetracosane involves the substitution of the hydroxyl group of tetracosan-1-ol. Several reagents and protocols have been developed to efficiently carry out this transformation.

Triphenylphosphine (B44618) and N-Bromosuccinimide-Mediated Conversions

A widely utilized method for the conversion of primary alcohols to alkyl bromides under mild conditions is the Appel reaction, which can be adapted using a combination of triphenylphosphine (PPh₃) and a bromine source like N-bromosuccinimide (NBS). This reaction proceeds through a phosphonium (B103445) salt intermediate.

In a typical procedure, tetracosan-1-ol is dissolved in an anhydrous solvent such as dichloromethane (B109758). To this solution, triphenylphosphine and N-bromosuccinimide are added. The reaction mixture is stirred at ambient temperature for several hours. The underlying mechanism involves the initial reaction of triphenylphosphine with NBS to form a bromophosphonium bromide salt. The alcohol then attacks the phosphonium ion, forming an alkoxyphosphonium salt, which is a good leaving group. Finally, the bromide ion acts as a nucleophile, attacking the carbon atom bearing the oxygen in an Sₙ2 reaction, displacing triphenylphosphine oxide and yielding this compound. A study reported the synthesis of this compound from tetracosan-1-ol using triphenylphosphine and N-bromosuccinimide in dry dichloromethane, achieving a yield of 89.2%. wikipedia.org

Reagent/SolventMolar Ratio (to Alcohol)TemperatureReaction TimeYield (%)
Triphenylphosphine~1.1Ambient5 hours89.2 wikipedia.org
N-Bromosuccinimide~3.0Ambient5 hours89.2 wikipedia.org
Dichloromethane-Ambient5 hours89.2 wikipedia.org

Phosphorus Tribromide Protocols in Anhydrous Media

Phosphorus tribromide (PBr₃) is a classic and effective reagent for converting primary and secondary alcohols to their corresponding alkyl bromides. alfa-chemistry.comlscollege.ac.in The reaction is generally reliable and avoids the carbocation rearrangements that can occur with hydrogen halide-based methods. alfa-chemistry.com

The synthesis of this compound from tetracosan-1-ol has been successfully carried out using PBr₃. In a documented procedure, phosphorus tribromide was added dropwise to a solution of tetracosan-1-ol in anhydrous hexamethylphosphoramide (B148902) (HMPA) at 50°C. The mixture was then heated to 80°C for several hours, followed by stirring at room temperature. The reaction proceeds by the alcohol's oxygen atom attacking the phosphorus atom of PBr₃, displacing a bromide ion. This process repeats, ultimately forming a trialkoxyphosphite intermediate. The displaced bromide ions then act as nucleophiles, attacking the alpha-carbon of the alcohol in an Sₙ2 manner, leading to the formation of this compound and phosphorous acid. Following workup and recrystallization from methanol, this compound was obtained with a 60% yield. manac-inc.co.jp

Reagent/SolventMolar Ratio (to Alcohol)TemperatureReaction TimeYield (%)
Phosphorus Tribromide~1.380°C then RT4h then 60h60 manac-inc.co.jp
Hexamethylphosphoramide-80°C then RT4h then 60h60 manac-inc.co.jp

Hydrogen Bromide-Based Bromination of n-Alcohols

The reaction of primary alcohols with hydrogen bromide (HBr) is a fundamental method for the synthesis of 1-bromoalkanes. libretexts.orggoogle.com For long-chain, less volatile alcohols like tetracosan-1-ol, the HBr is typically generated in situ by reacting an alkali metal bromide, such as sodium bromide (NaBr) or potassium bromide (KBr), with concentrated sulfuric acid (H₂SO₄). manac-inc.co.jpgoogle.com

In this protocol, the alcohol is mixed with sodium bromide, and concentrated sulfuric acid is added carefully. The mixture is then heated, often under reflux, to drive the reaction to completion. google.com The sulfuric acid first reacts with sodium bromide to produce HBr. The alcohol is then protonated by the strong acid, forming an oxonium ion, which is a good leaving group (water). The bromide ion, a good nucleophile, then attacks the primary carbon via an Sₙ2 mechanism, resulting in the formation of this compound and water. libretexts.org While specific yields for this compound via this exact method are not readily found in the searched literature, it is a standard procedure for long-chain alcohols. byjus.com The order of reactivity for alcohols is tertiary > secondary > primary, while for the haloacids, it is HI > HBr > HCl. manac-inc.co.jp

ReagentRole
Tetracosan-1-olSubstrate
Sodium Bromide (NaBr)Bromide source
Sulfuric Acid (H₂SO₄)Acid catalyst, dehydrating agent

Alternative Synthetic Routes for Long-Chain Alkyl Bromides

Beyond the direct functionalization of alcohols, this compound can be synthesized from other classes of organic compounds, offering alternative pathways that may be advantageous depending on the availability of starting materials.

Decarboxylative Bromination of Carboxylic Acid Derivatives

The Hunsdiecker reaction provides a method for the synthesis of organic halides from the silver salts of carboxylic acids. vedantu.commasterorganicchemistry.comnih.gov This reaction involves a decarboxylation step, meaning the resulting alkyl halide has one fewer carbon atom than the starting carboxylic acid. vedantu.com To synthesize this compound (a C24 compound), the required starting material would be the silver salt of pentacosanoic acid (a C25 acid).

The reaction is typically carried out by treating the dry silver salt of the carboxylic acid with elemental bromine in an inert solvent like carbon tetrachloride (CCl₄) and heating the mixture. vedantu.com The proposed mechanism involves radical intermediates. The silver carboxylate reacts with bromine to form an acyl hypobromite (B1234621) intermediate. This intermediate undergoes homolytic cleavage of the weak oxygen-bromine bond to form a carboxyl radical, which then loses carbon dioxide to generate a tetracosyl radical. This radical subsequently abstracts a bromine atom from another acyl hypobromite molecule or reacts with a bromine radical to form the final product, this compound. masterorganicchemistry.com While the Hunsdiecker reaction is a well-established method, its application to very long-chain fatty acids like pentacosanoic acid is not commonly detailed, and variations using other metals or reagents exist to improve yields and conditions. organic-chemistry.orgthieme-connect.de

Starting MaterialReagentProductReaction Type
Silver PentacosanoateBromine (Br₂)This compoundHunsdiecker Reaction

Functionalization of Long-Chain Olefins via Boron Intermediates

Another synthetic strategy involves the anti-Markovnikov addition of HBr across the double bond of a terminal alkene. A powerful way to achieve this regioselectivity is through a two-step process involving hydroboration followed by brominolysis. For the synthesis of this compound, the starting material would be 1-tetracosene.

StepReactionReagentsIntermediate/Product
1Hydroboration1-Tetracosene, Borane (BH₃)Tri(tetracosyl)borane
2BrominolysisTri(tetracosyl)borane, Bromine (Br₂), Base (e.g., NaOMe)This compound

Optimization of Synthetic Conditions and Yield Enhancements in this compound Preparation

The efficient synthesis of this compound (C₂₄H₄₉Br) is crucial for its application in various research and industrial fields. Optimization of reaction parameters such as solvent, catalyst, temperature, and reaction time is key to maximizing yield and purity. This section explores detailed research findings on the enhancement of synthetic methodologies for this compound.

One established method for the synthesis of this compound involves the bromination of tetracosan-1-ol. acs.org A common procedure utilizes triphenylphosphine and N-bromosuccinimide (NBS) in a suitable solvent. acs.orgnih.gov In a specific protocol, tetracosan-1-ol is dissolved in dry dichloromethane, followed by the addition of triphenylphosphine and NBS. acs.orgnih.gov The reaction mixture is typically stirred at ambient temperature for several hours. acs.org For instance, a reaction time of 5 hours in a water bath at ambient temperature has been reported. acs.org Following the reaction, the mixture is quenched with water and the product is extracted with dichloromethane. acs.org The crude product, often a red solid, is then purified. acs.org

The choice of solvent is a critical factor in the synthesis of bromoalkanes. While highly polar solvents like N,N-dimethylformamide and acetonitrile (B52724) are often used for N-bromoimide reagents due to their good solvation properties, they can complicate the purification process. nih.gov Less polar solvents such as dichloromethane and chloroform (B151607) are also commonly employed. nih.gov Research into mechanochemical approaches has demonstrated the potential for solvent- and catalyst-free bromofunctionalization of olefins, which could offer a more environmentally friendly alternative to traditional solvent-based methods. nih.govrsc.org

Another synthetic route to long-chain bromoalkanes like this compound is the bromination of the corresponding n-alcohol with hydrogen bromide. rsc.org This method has been used to prepare this compound for subsequent reactions, such as the synthesis of 4-dodecylsulfanylphenylamine. rsc.org

The following tables summarize the key reagents and conditions discussed in the synthesis of this compound.

Table 1: Reagents for the Synthesis of this compound from Tetracosan-1-ol

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Role
Tetracosan-1-ol~354.671.0002.82Starting Material
Triphenylphosphine~262.290.8003.05Reagent
N-Bromosuccinimide~177.981.5008.43Brominating Agent
Dichloromethane~84.9350 cm³-Solvent

Data sourced from a procedure based on Al-Dulayymi et al. acs.orgnih.gov

Table 2: Optimized Reaction Conditions for this compound Synthesis

ParameterCondition
TemperatureAmbient
Reaction Time5 hours
Quenching AgentWater (200 cm³)
Extraction SolventDichloromethane

Data sourced from a procedure based on Al-Dulayymi et al. acs.org

Further research into catalyst systems and alternative brominating agents could lead to even higher yields and more sustainable synthetic protocols. For instance, the use of Lewis bases to activate the electrophilic bromine source or Brønsted bases to deprotonate pronucleophiles are strategies often employed to enhance reactivity in bromination reactions. nih.gov The development of solvent-free methods, such as those using mechanical force, also holds promise for greener and more efficient production of this compound. nih.govrsc.org

Chemical Reactivity and Advanced Organic Transformations of 1 Bromotetracosane

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions for 1-bromotetracosane, involving the replacement of the bromide leaving group by a nucleophile.

Primary alkyl halides like this compound predominantly undergo nucleophilic substitution via the Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism. chemguide.co.ukchemguide.co.uk This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. chegg.com The carbon atom attached to the halogen in an alkyl halide possesses a partial positive charge (δ+) due to the higher electronegativity of the halogen, making it a target for electron-rich nucleophiles. science-revision.co.uk

The Sₙ2 reaction proceeds through a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. Because this process occurs in a single step, the reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile. chemguide.co.uk For primary substrates such as this compound, the Sₙ2 pathway is sterically favored due to the minimal hindrance around the reaction center, allowing for easy access by the incoming nucleophile. Reactions involving strong nucleophiles, such as hydroxide (B78521) ions (OH⁻), cyanide ions (CN⁻), and ammonia (B1221849) (NH₃), readily displace the bromide ion to form new carbon-heteroatom bonds. science-revision.co.uk

A significant application of nucleophilic substitution on this compound is the synthesis of quaternary ammonium (B1175870) salts, which are widely used as surfactants. Tetracosyltrimethylammonium bromide (C₂₄TAB) is synthesized by the reaction of this compound with trimethylamine (B31210). soton.ac.ukacs.org

In this Sₙ2 reaction, the nitrogen atom of trimethylamine acts as the nucleophile, attacking the terminal carbon of this compound and displacing the bromide ion. The synthesis is typically performed by dissolving this compound in ethanol, followed by the addition of a trimethylamine solution in ethanol. acs.org The mixture is heated under reflux for several hours to drive the reaction to completion. soton.ac.ukacs.org The resulting quaternary ammonium salt, C₂₄TAB, precipitates from the solution upon cooling and can be further purified by recrystallization. soton.ac.ukacs.org This method has been reported to produce C₂₄TAB with high yields. acs.orgnih.gov

Table 1: Synthesis of Tetracosyltrimethylammonium Bromide (C₂₄TAB)
Reactant 1Reactant 2SolventConditionsProductYieldReference
This compound (0.8915 g, 2.14 mmol)30% Trimethylamine in Ethanol (1.3000 g, 22.0 mmol)Ethanol (25 cm³)Reflux at 100°C for 8 hoursTetracosyltrimethylammonium Bromide (C₂₄TAB)88% soton.ac.uk, acs.org

General Principles of Nucleophilic Displacement in Primary Alkyl Bromides

Organometallic Reagent Formation

This compound can be converted into organometallic compounds, which are powerful intermediates in organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard reagents are organomagnesium halides with the general formula RMgX. byjus.com They are prepared by reacting an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. sigmaaldrich.comlibretexts.org For this compound, the corresponding Grignard reagent, tetracosylmagnesium bromide (C₂₄H₄₉MgBr), is formed by adding the alkyl bromide to magnesium turnings in a dry ether solvent. libretexts.org

The reaction involves the insertion of the magnesium atom into the carbon-bromine bond. youtube.com This process inverts the polarity of the carbon atom; while the carbon in the C-Br bond is electrophilic, the carbon in the C-Mg bond is highly nucleophilic due to the low electronegativity of magnesium. libretexts.org This nucleophilic carbon makes Grignard reagents potent bases and nucleophiles, reacting readily with electrophiles. sigmaaldrich.commasterorganicchemistry.com

The nucleophilic character of Grignard reagents allows them to react with a wide array of electrophiles. byjus.com A key application is the formation of carbon-silicon bonds through reaction with silicon halides like tetrachlorosilane (B154696) (SiCl₄). The reaction of tetracosylmagnesium bromide with tetrachlorosilane would proceed via nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic silicon atom of SiCl₄.

Depending on the stoichiometry of the reactants, one or more of the chlorine atoms on tetrachlorosilane can be substituted by the tetracosyl group. The stepwise substitution can lead to the formation of tetracosyltrichlorosilane (C₂₄H₄₉SiCl₃), bis(tetracosyl)dichlorosilane ((C₂₄H₄₉)₂SiCl₂), and further substituted organosilanes. These organosilane products are valuable intermediates for the synthesis of silicon-containing polymers and other advanced materials.

Table 2: General Reaction of Grignard Reagent with Tetrachlorosilane
Grignard ReagentElectrophilePotential Products (depending on stoichiometry)
Tetracosylmagnesium Bromide (C₂₄H₄₉MgBr)Tetrachlorosilane (SiCl₄)Tetracosyltrichlorosilane (C₂₄H₄₉SiCl₃)
Bis(tetracosyl)dichlorosilane ((C₂₄H₄₉)₂SiCl₂)
Tris(tetracosyl)chlorosilane ((C₂₄H₄₉)₃SiCl)

Synthesis of Grignard Reagents from this compound

Olefination Reactions

Olefination reactions are processes that form alkenes (olefins). wikipedia.org While this compound does not directly participate in olefination, it serves as a crucial starting material for preparing the necessary reagents, such as phosphonium (B103445) ylides for the Wittig reaction or α-silyl carbanions for the Peterson olefination. tcichemicals.comlscollege.ac.in

For instance, in the context of a Wittig reaction, this compound can be reacted with triphenylphosphine (B44618) (PPh₃). This is a nucleophilic substitution reaction where PPh₃ acts as the nucleophile, displacing the bromide to form tetracosyltriphenylphosphonium bromide, a phosphonium salt.

This phosphonium salt is then treated with a strong base (e.g., n-butyllithium) to deprotonate the carbon adjacent to the phosphorus atom, generating a highly nucleophilic phosphonium ylide (also known as a Wittig reagent). This ylide can then react with an aldehyde or ketone to produce an alkene, with the concomitant formation of triphenylphosphine oxide as a byproduct. tcichemicals.commdpi.com The long tetracosyl chain is thereby incorporated into the newly formed alkene.

Table 3: Pathway to Olefination from this compound via Wittig Reaction
StepReactantsIntermediate/ProductDescription
1This compound + Triphenylphosphine (PPh₃)Tetracosyltriphenylphosphonium BromideFormation of a phosphonium salt via nucleophilic substitution.
2Tetracosyltriphenylphosphonium Bromide + Strong BasePhosphonium Ylide (Wittig Reagent)Generation of the nucleophilic ylide by deprotonation.
3Phosphonium Ylide + Aldehyde/Ketone (R₂C=O)Alkene (C₂₃H₄₇CH=CR₂) + Triphenylphosphine OxideReaction with a carbonyl compound to form a C=C double bond.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds. Among these, the Suzuki-Miyaura coupling has gained prominence due to its mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-based reagents. sioc-journal.cn

The Suzuki-Miyaura coupling typically involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. numberanalytics.com While traditionally used for sp²-sp² coupling, significant progress has been made in extending this reaction to include sp³-hybridized carbons, such as those in alkyl halides like this compound. organic-chemistry.org The coupling of alkyl bromides containing β-hydrogens can be achieved under surprisingly mild, room-temperature conditions. organic-chemistry.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps. sioc-journal.cnlibretexts.orgnumberanalytics.com

Transmetalation : The next step is transmetalation, which involves the transfer of the organic group from the organoboron reagent (e.g., a boronic acid or boronate ester) to the palladium(II) complex. sioc-journal.cnlibretexts.org This step requires the presence of a base, which activates the organoboron compound to form a more nucleophilic boronate species, facilitating the transfer of the alkyl or aryl group to the palladium center and displacing the halide. numberanalytics.comorganic-chemistry.org

Reductive Elimination : The final step of the catalytic cycle is reductive elimination. sioc-journal.cnlibretexts.org In this step, the two organic groups attached to the palladium(II) center couple to form the new carbon-carbon bond of the final product. numberanalytics.com Simultaneously, the palladium catalyst is reduced back to its palladium(0) oxidation state, allowing it to re-enter the catalytic cycle. libretexts.org This step is typically fast and irreversible, driving the reaction to completion. numberanalytics.com

Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle

StepDescriptionPalladium Oxidation State ChangeKey Intermediates
Oxidative Addition The palladium catalyst inserts into the carbon-halide bond of this compound. numberanalytics.comnumberanalytics.comPd(0) → Pd(II)Alkylpalladium(II) halide complex
Transmetalation The organic group from the activated organoboron compound is transferred to the palladium complex. sioc-journal.cnlibretexts.orgNo Change (Pd(II))Dialkyl- or Alkyl-aryl-palladium(II) complex
Reductive Elimination The two organic groups on the palladium couple, forming the product and regenerating the catalyst. sioc-journal.cnnumberanalytics.comlibretexts.orgPd(II) → Pd(0)Final coupled product, Pd(0) catalyst

Suzuki-Miyaura Coupling Protocols with this compound

Substrate Scope and Functional Group Tolerance with Long-Chain Bromoalkanes

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, valued for its versatility and functional group tolerance. numberanalytics.com When employing long-chain bromoalkanes like this compound, the reaction's success is heavily influenced by the choice of catalyst, ligands, and reaction conditions. Research has demonstrated that nickel catalysts, for instance, have expanded the scope of Suzuki-Miyaura couplings to include less reactive electrophiles. libretexts.org

The reaction is compatible with a wide array of functional groups, a critical feature for complex molecule synthesis. uwindsor.camdpi.com This tolerance allows for the coupling of substrates bearing esters, nitriles, nitro groups, and acyl groups. uwindsor.ca The use of organoboron reagents, such as boronic acids and their esters (e.g., pinacol (B44631) esters), contributes to this broad compatibility due to their stability and relatively benign nature. numberanalytics.commdpi.comyonedalabs.com

However, challenges remain, particularly with unactivated alkyl halides. thieme-connect.com The presence of acidic N-H groups in heterocyclic substrates, for example, can inhibit standard palladium-catalyzed cross-coupling reactions. nih.gov Despite these challenges, specialized conditions and catalyst systems have been developed to accommodate such functionalities. nih.gov For instance, the use of specific palladium precatalysts has enabled the successful coupling of unprotected, nitrogen-rich heterocycles. nih.gov

The choice of the boron reagent also plays a role in the reaction's scope. While boronic acids are common, alkylboronic acids can be more challenging to use than their aryl counterparts due to slower transmetalation rates. nih.gov 9-Alkyl-9-borabicyclo[3.3.1]nonane (9-alkyl-9-BBN) derivatives are particularly useful for transferring primary alkyl groups as the alkyl group selectively participates in the catalytic cycle. uwindsor.ca

A summary of functional group compatibility in Suzuki-Miyaura couplings involving substrates analogous to long-chain bromoalkanes is presented below:

Functional GroupCompatibilityNotes
EstersHighGenerally well-tolerated under various conditions. uwindsor.ca
NitrilesHighCompatible with many catalyst systems. uwindsor.ca
KetonesModerate to HighCan be tolerated, but may require specific catalyst/ligand combinations.
AldehydesModerateCan be sensitive; base-free conditions using nickel catalysts have shown success. d-nb.info
AlcoholsHighGenerally tolerated, though can sometimes interfere.
Amines (protected)HighWell-tolerated.
Amines (unprotected, N-H)Low to ModerateCan inhibit catalysis; requires specialized protocols. nih.gov
Halides (Cl, Br, I)VariableCan participate in cross-coupling, requiring selective conditions.
Nitro GroupsHighGenerally well-tolerated. uwindsor.ca
Challenges and Strategies for Beta-Hydride Elimination Mitigation with Alkyl Substrates

A significant challenge in the cross-coupling of alkyl substrates like this compound is the competing side reaction of β-hydride elimination. libretexts.orgthieme-connect.com This process, where a hydrogen atom on the β-carbon of the alkyl group is transferred to the metal center, leads to the formation of an alkene and a metal hydride, reducing the yield of the desired cross-coupled product. yonedalabs.com The propensity for β-hydride elimination is a key reason why cross-coupling reactions with unactivated alkyl halides are more difficult than with aryl or vinyl halides. thieme-connect.comucmerced.edu

Several strategies have been developed to mitigate or overcome β-hydride elimination:

Ligand Design: The use of bulky, electron-rich ligands is a primary strategy. reddit.com These ligands can promote the desired reductive elimination step over β-hydride elimination. reddit.comacs.org For example, sterically demanding ligands like AntPhos have been shown to inhibit the β-hydride elimination pathway in sterically challenging aryl-alkyl couplings. Bidentate phosphine (B1218219) ligands, however, can sometimes slow down reductive elimination. scispace.com

Catalyst Choice: While palladium is the most common catalyst for Suzuki-Miyaura reactions, nickel catalysts are often more resistant to β-hydride elimination. libretexts.org Nickel's properties, such as a slower rate of β-hydride elimination and a tendency to engage in single-electron transfer (SET) pathways, make it advantageous for couplings involving alkyl substrates. Gold catalysts have also been explored, demonstrating complementary reactivity and avoiding β-hydride elimination in certain contexts. chemrxiv.org

Reaction Conditions: The choice of base and solvent can influence the rate of competing reactions. Weak bases like potassium phosphate (B84403) (K₃PO₄) have been found to be effective in some alkyl-alkyl coupling reactions. scispace.com Lowering the reaction temperature can also sometimes suppress β-hydride elimination, although this may also slow down the desired reaction. mdpi.com

Substrate Modification: While not always practical, using alkyl ligands that lack β-hydrogens, such as methyl or neopentyl groups, completely avoids this side reaction. wikipedia.org

The following table summarizes key strategies to mitigate β-hydride elimination:

StrategyMechanism of ActionExample Ligands/Catalysts
Bulky Ligands Steric hindrance disfavors the formation of the transition state required for β-hydride elimination and promotes reductive elimination. reddit.comAntPhos, t-BuXPhos, t-BuBrettPhos mit.edu
Electron-Rich Ligands Increase electron density on the metal center, which can facilitate reductive elimination. reddit.comTrialkylphosphines (e.g., PCy₃) reddit.com
Nickel Catalysis Nickel has a lower propensity for β-hydride elimination compared to palladium and can operate through different mechanistic pathways (e.g., SET). NiCl₂(dppp), Ni(cod)₂
Alternative Metal Catalysts Gold catalysts can offer different reactivity and selectivity, avoiding pathways that lead to β-hydride elimination. chemrxiv.orgGold complexes with specific phosphine ligands. chemrxiv.org
Controlling Reaction Kinetics Increasing the rate of reductive elimination relative to β-hydride elimination through careful selection of reagents and conditions. yonedalabs.comUse of aryl iodides to accelerate oxidative addition. yonedalabs.com

Heck-Type Reactions Involving this compound

The Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an alkene. nih.gov While traditionally used with aryl and vinyl halides, its application to alkyl halides like this compound presents unique mechanistic features. The classical Heck mechanism involves oxidative addition, migratory insertion, β-hydride elimination, and catalyst regeneration. nih.gov

However, the alkyl Heck reaction often deviates from this purely ionic pathway and is presumed to involve radical intermediates, operating through a hybrid organometallic-radical mechanism. nih.gov This is particularly true for unactivated alkyl halides. nih.gov

Recent advancements have explored visible light-induced palladium-catalyzed Heck reactions. This approach involves the photoexcitation of a Pd(0) complex, leading to a single-electron transfer (SET) process and the formation of a hybrid radical-Pd(I) species. nih.govsioc-journal.cn This SET-mediated pathway helps to overcome some of the challenges associated with traditional thermal Heck reactions of alkyl halides, such as the competing β-hydride elimination that can be both a desired product-forming step and an undesired side reaction. nih.gov

Mechanistic studies, including the use of radical clock experiments, have provided evidence for the involvement of alkyl radical intermediates in these transformations. nih.govacs.org For example, the reaction of activated tertiary alkyl bromides with styrenes catalyzed by a palladium-Xantphos complex is suggested to proceed through an alkyl Pd-radical hybrid species. nih.gov

A major challenge in Heck reactions involving long-chain or unbiased alkenes is controlling the regioselectivity of both the migratory insertion and the subsequent β-hydride elimination. chemrxiv.orgacs.org This can lead to a mixture of regioisomeric products. chemrxiv.org The re-insertion of the metal-hydride species formed after β-hydride elimination can lead to an iterative process of β-hydride elimination and migratory insertion, known as "chain-walking," which further complicates the product distribution. chemrxiv.orgacs.org

Strategies to control regioselectivity and suppress chain-walking include:

Use of Biased Alkenes: The most straightforward approach is to use electronically biased olefins, such as styrenes or α,β-unsaturated carbonyl compounds, which direct the regioselectivity. chemrxiv.org

Chelating Groups: The installation of a coordinating auxiliary group on the alkene substrate can direct the palladium catalyst to a specific position, thereby controlling the regioselectivity of the migratory insertion. nih.gov

Redox-Relay Heck Reactions: In this approach, a chain-walking process is deliberately employed to functionalize a remote position of the molecule. This has been used with acyclic alkenyl alcohols to produce remotely functionalized carbonyl products with high site selectivity. acs.org

Ligand Effects: The choice of ligand can influence the regioselectivity of the reaction.

Nickel Catalysis: Nickel catalysts can offer advantages in controlling regioselectivity, in part due to their increased resistance to β-hydride elimination and their ability to react with radical intermediates, which can prevent undesired chain-walking. nih.gov

Recently, gold has emerged as a viable catalyst for Heck-type reactions, offering complementary reactivity and selectivity to palladium. chemrxiv.orgchemistryviews.org A key advantage of gold catalysis is its ability to functionalize long-chain aliphatic alkenes without the need for pre-installed directing or chelating groups, often providing a single regioisomeric product. chemrxiv.orgchemistryviews.org

The mechanism of the gold-catalyzed Heck reaction involves a ligand-enabled Au(I)/Au(III) redox cycle. chemrxiv.orgresearchgate.net Key elementary steps like migratory insertion and β-hydride elimination have been demonstrated in a catalytic fashion for the first time in gold chemistry. chemrxiv.orgchemistryviews.org

A remarkable feature of the gold-catalyzed Heck reaction is its unique regioselectivity. chemistryviews.org The in situ generated Au(III)-alkyl intermediate can selectively undergo β-hydride elimination to favor the formation of allylic products over styrenyl products, a reversal of the typical selectivity observed with other transition metals. chemistryviews.org DFT studies suggest that a strong coordination between the gold center and the ipso-carbon of the aryl group in the transition state is crucial for this outcome. chemistryviews.org Furthermore, the resulting gold(III)-hydride intermediate shows a reluctance to re-insert into the newly formed alkene, which effectively suppresses the undesired chain-walking process. chemrxiv.org

This methodology has been successfully applied to a range of aliphatic alkenes, including 1-hexene (B165129) and 1-octene, as well as more complex alkenes derived from natural products. chemrxiv.org

Regioselectivity and Chain-Walking Control in Long-Chain Alkene Coupling

Nickel-Catalyzed Cross-Electrophile Coupling with Alkyl Halides like this compound

Nickel-catalyzed cross-electrophile coupling (XEC) has emerged as a powerful tool for forming carbon-carbon bonds, particularly C(sp²)-C(sp³) and C(sp³)-C(sp³) bonds, by coupling two different electrophiles in the presence of a reducing agent. orgsyn.orgyale.edu This approach is advantageous as it utilizes readily available electrophiles like this compound, bypassing the need to pre-form organometallic nucleophiles. orgsyn.org

The mechanism of nickel-catalyzed XEC of aryl halides with alkyl halides is complex and distinct from traditional cross-coupling pathways. orgsyn.orgwisc.edu It is understood to involve a catalytic cycle that combines both polar and radical steps. wisc.eduacs.org A widely accepted mechanism involves the following key steps:

Selective Activation: The nickel(0) catalyst selectively reacts with one electrophile (typically the aryl or vinyl halide) via oxidative addition to form a nickel(II) intermediate. orgsyn.orgnih.gov

Radical Formation: The second electrophile (the alkyl halide) is converted into an alkyl radical. orgsyn.org This can occur through reaction with a reduced nickel species or via a separate catalytic cycle, for instance in dual-catalytic systems. yale.edu

Radical Capture: The alkyl radical reacts with the nickel(II) intermediate to form a putative diorganonickel(III) species. orgsyn.orgnih.gov

Reductive Elimination: This high-valent nickel intermediate rapidly undergoes reductive elimination to form the desired C-C bond and a nickel(I) species. nih.gov

Catalyst Regeneration: The nickel(I) species is then reduced back to the active nickel(0) catalyst by an external reductant, such as zinc or manganese powder, to complete the catalytic cycle. orgsyn.orgnih.gov

The selectivity of the cross-coupling over homocoupling arises from the differential reactivity of the two electrophiles towards the nickel catalyst and the involvement of radical intermediates. wisc.eduacs.org

The substrate scope of nickel-catalyzed XEC is broad and continues to expand. orgsyn.org It includes the coupling of aryl triflates with alkyl bromides and chlorides, and even the coupling of two different alkyl electrophiles. nih.gov The development of new ligands, such as bipyridines, phenanthrolines, and pincer-type ligands, has been crucial in expanding the applicability and improving the efficiency of these reactions. orgsyn.orgdicp.ac.cn For instance, a recently developed NNN-pincer ligand enabled the carbonylative cross-coupling of unactivated secondary alkyl iodides. dicp.ac.cn Dual-catalytic systems, employing a second catalyst (e.g., cobalt) to selectively activate the alkyl halide, have further broadened the substrate scope. yale.edu

Reductive Hydroalkylation of Olefins using this compound as a Hydride and Alkyl Source

The hydroalkylation of olefins is a powerful method for forming carbon-carbon bonds. A notable advancement in this area is the use of a single alkyl halide reagent to serve as both a source of a hydride and an alkyl group. This dual role is particularly significant in nickel-catalyzed reductive hydroalkylation reactions.

While the general mechanism for this transformation has been established, specific studies detailing the use of this compound are not extensively documented in publicly available research. The established protocol typically involves a nickel catalyst and a stoichiometric reducing agent, which facilitates the Markovnikov-selective hydroalkylation of unactivated alkenes. kit.edud-nb.infonih.gov In this process, the alkyl halide is believed to oxidatively add to a low-valent nickel center. Subsequent steps involve the transfer of a β-hydride from the alkyl chain to the olefin, followed by reductive elimination to form the hydroalkylation product, and the transfer of the alkyl group itself.

This methodology is particularly effective for unactivated alkenes that are tethered to a directing group, such as an 8-aminoquinaldine (B105178) auxiliary, which helps to control regioselectivity and stabilize key intermediates in the catalytic cycle. kit.edud-nb.info The reaction's ability to tolerate a wide range of functional groups makes it a versatile tool in organic synthesis. kit.edunih.govnih.gov Although research explicitly demonstrating this compound in this dual capacity is limited, the general principles suggest its potential applicability for introducing a C24 alkyl chain across a double bond.

Table 1: Conceptual Reaction Parameters for Reductive Hydroalkylation (Note: This table is based on general findings for similar alkyl halides and is hypothetical for this compound due to a lack of specific literature.)

ParameterCondition
Catalyst Nickel-based (e.g., NiBr2·diglyme)
Ligand Bidentate nitrogen-based (e.g., 8-aminoquinaldine)
Alkyl Halide This compound (as hydride & alkyl source)
Substrate Unactivated Olefin (e.g., Alkenyl Amide)
Reducing Agent Stoichiometric Reductant (e.g., Manganese)
Solvent Aprotic Polar Solvent (e.g., DMA)
Selectivity Markovnikov, Branched-selective

Integration of this compound into Complex Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, forming the core structure of numerous pharmaceuticals and functional materials. chemrxiv.orgbeilstein-journals.orgmdpi.comfrontiersin.org The incorporation of long alkyl chains, such as the tetracosyl group from this compound, can significantly alter the physical properties of these heterocycles, enhancing their lipophilicity and modifying their interaction with biological membranes or other materials.

The primary method for integrating an alkyl chain like that of this compound into a heterocyclic system is through N-alkylation, S-alkylation, or C-alkylation reactions. In these reactions, a nucleophilic nitrogen, sulfur, or carbon atom on the heterocyclic ring attacks the electrophilic carbon of this compound, displacing the bromide and forming a new carbon-heteroatom or carbon-carbon bond.

Detailed, specific examples of complex heterocyclic syntheses that explicitly start with or integrate this compound are not widely reported in the surveyed scientific literature. However, the fundamental reactivity of alkyl halides is well-established in the synthesis of various classes of heterocycles. For instance, the alkylation of nitrogen-containing heterocycles like imidazoles, pyridines, and indoles is a common strategy to modify their properties. kit.edumdpi.com Similarly, sulfur-containing heterocycles such as thiazoles and thiophenes, and oxygen-containing heterocycles like furans, can be functionalized using long-chain alkyl halides. nih.govsioc-journal.cnresearchgate.netchim.it

The Minisci reaction, a radical-based method for C-H alkylation of electron-deficient heteroarenes, represents another potential, though underexplored, avenue for incorporating a tetracosyl group. nih.govchemrxiv.orgnih.gov This reaction typically uses an alkyl radical precursor, which could potentially be generated from this compound under appropriate photoredox or electrochemical conditions. nih.govchemrxiv.org

Table 2: Potential Heterocyclic Scaffolds for Alkylation with this compound (Note: This table illustrates common heterocyclic cores where the introduction of a long alkyl chain is a known synthetic strategy, although specific use of this compound is not documented.)

Heterocycle ClassNucleophilic AtomPotential Reaction Type
Imidazoles NitrogenN-Alkylation
Pyridines Nitrogen/CarbonN-Alkylation (to form pyridinium (B92312) salts), Minisci C-H Alkylation
Thiazoles Nitrogen/SulfurN-Alkylation, S-Alkylation (less common)
Pyrroles NitrogenN-Alkylation
Indoles NitrogenN-Alkylation

Advanced Spectroscopic and Structural Characterization Methodologies of 1 Bromotetracosane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. beilstein-journals.org For 1-bromotetracosane, both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to confirm its identity and structure. ipb.pt

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals that correspond to the protons in different chemical environments. The long aliphatic chain results in a large, complex signal in the upfield region, while the protons closer to the electronegative bromine atom are shifted downfield.

The key features of the ¹H NMR spectrum are:

Triplet at ~3.4 ppm: This signal corresponds to the two protons on the carbon atom directly bonded to the bromine atom (-CH₂Br). The signal is split into a triplet by the two adjacent protons on the neighboring carbon. docbrown.info

Multiplet at ~1.85 ppm: This signal arises from the two protons on the carbon atom beta to the bromine atom (-CH₂-CH₂Br).

Large signal at ~1.25 ppm: This broad signal represents the bulk of the methylene (B1212753) protons (-CH₂-) in the long alkyl chain (specifically, 40 protons for the 20 methylene groups from C3 to C22).

Triplet at ~0.88 ppm: This upfield signal corresponds to the three protons of the terminal methyl group (-CH₃), which is split into a triplet by the adjacent two protons. docbrown.info

Table 1: Predicted ¹H NMR Spectral Data for this compound
Proton AssignmentChemical Shift (δ, ppm)Splitting PatternIntegration
CH₃-~0.88Triplet3H
-(CH₂)₂₀-~1.25Broad Singlet/Multiplet40H
-CH₂-CH₂Br~1.85Multiplet2H
-CH₂Br~3.40Triplet2H

This data is predicted based on spectral data for shorter-chain 1-bromoalkanes such as 1-bromotridecane (B143060) and 1-bromotetradecane. chemicalbook.comnih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

In the ¹³C NMR spectrum of this compound, each carbon atom in a unique electronic environment produces a distinct signal. bhu.ac.in The chemical shifts are influenced by the proximity to the electronegative bromine atom.

Key spectral features include:

Downfield signal at ~33-34 ppm: This peak is assigned to the carbon atom directly attached to the bromine (C1). docbrown.info

Signals for the main alkyl chain: A series of signals appears between approximately 22 ppm and 33 ppm. The carbons near the ends of the chain (C2, C3, C22, C23) have distinct chemical shifts, while the carbons in the middle of the long chain (C4-C21) are electronically similar and their signals often overlap, appearing as a dense group of peaks around 29 ppm. chemicalbook.com

Upfield signal at ~14 ppm: This signal corresponds to the terminal methyl carbon (C24). docbrown.info

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Carbon AssignmentChemical Shift (δ, ppm)
C1 (-CH₂Br)~33.9
C2~32.8
C3~28.7
C4-C21~29.7
C22~31.9
C23~22.7
C24 (CH₃)~14.1

This data is predicted based on spectral data for shorter-chain 1-bromoalkanes such as 1-bromodecane (B1670165) and 1-bromopropane. docbrown.infochemicalbook.com

Application of NMR for Structural Elucidation and Reaction Monitoring in this compound Systems

NMR spectroscopy is crucial for confirming the successful synthesis of this compound and its derivatives. For instance, this compound can be synthesized from tetracosan-1-ol. acs.orgsoton.ac.uk Following the reaction, NMR is used to verify the disappearance of the alcohol proton signal (from -CH₂OH) and the appearance of the characteristic triplet for the brominated methylene group (-CH₂Br) at around 3.4 ppm. docbrown.info

Furthermore, NMR is used to monitor the progress of subsequent reactions. When this compound is used to synthesize derivatives like tetracosyltrimethylammonium bromide (C24TAB), ¹H NMR confirms the reaction's completion by observing the shift of the protons adjacent to the original bromine position and the appearance of a new signal for the trimethylammonium headgroup. acs.orgsoton.ac.uk Reaction yields can also be determined quantitatively by adding an internal standard with a known concentration and comparing the integration of its NMR signal to that of the product. rsc.org Advanced 2D NMR techniques like COSY and HMBC can be employed for more complex derivatives to definitively establish atomic connectivity. hyphadiscovery.com

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. msu.edu It is particularly useful for identifying halogenated compounds like this compound.

Molecular Mass Determination and Fragmentation Analysis

The mass spectrum of this compound provides clear evidence of its molecular mass and the presence of a bromine atom. weebly.com

Molecular Ion Peak (M⁺): Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. weebly.com This results in a characteristic pair of molecular ion peaks of nearly equal intensity, separated by 2 mass-to-charge units (m/z). For this compound (C₂₄H₄₉Br), the molecular ion peaks appear at m/z 416 (for C₂₄H₄₉⁷⁹Br) and m/z 418 (for C₂₄H₄₉⁸¹Br). cellmolbiol.orgoup.com

Fragmentation: Upon ionization, the molecular ion can break apart into smaller, charged fragments. youtube.com A common fragmentation pathway for long-chain alkyl halides is the loss of the halogen atom as a radical, leading to the formation of an alkyl cation. In this case, a prominent peak would be expected at m/z 337, corresponding to the [C₂₄H₄₉]⁺ fragment. libretexts.org Other fragments result from the cleavage of C-C bonds along the alkyl chain, typically generating a series of peaks separated by 14 mass units (-CH₂-).

Table 3: Key Mass Spectrometry Data for this compound
m/z ValueAssignmentNotes
416 / 418[M]⁺ (Molecular Ion)Characteristic 1:1 isotope pattern for bromine. weebly.com
337[M-Br]⁺Loss of bromine radical. libretexts.org
Series of peaks (e.g., 309, 295, 281)Alkyl chain fragmentsLoss of C₂H₄, C₃H₆, etc., from the [M-Br]⁺ fragment.

Application in Reaction Product Characterization of this compound and its Derivatives

Mass spectrometry, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is widely used to identify this compound and its reaction products in various matrices. cellmolbiol.org For example, GC-MS analysis has been used to identify this compound as a component in extracts from legumes and coal. oup.comresearchgate.net

In synthetic chemistry, MS is essential for characterizing the products of reactions involving this compound. For example, in the synthesis of the surfactant tetracosyltrimethylammonium bromide (C24TAB), electrospray ionization mass spectrometry (ESI-MS) is used to confirm the formation of the desired product by identifying its molecular ion. acs.org The analysis would show a peak corresponding to the cationic part of the molecule, [C₂₄H₄₉N(CH₃)₃]⁺, confirming that the substitution reaction has occurred. hyphadiscovery.com

Solid-State Structural Investigations

The solid-state structure of long-chain 1-bromoalkanes, including this compound, is a subject of detailed crystallographic study. These investigations provide fundamental insights into molecular packing, phase behavior, and the influence of the terminal bromine atom on the crystal lattice.

X-ray Powder Diffraction Studies of Crystal Structures of Long-Chain 1-Bromoalkanes

X-ray Powder Diffraction (XRPD) is a primary and powerful analytical technique for investigating the crystalline structure of materials. anton-paar.com It provides crucial information on atomic structure, phase composition, and lattice parameters. anton-paar.com Studies have utilized XRPD to examine the structures and transitional behaviors of a series of linear long-chain primary bromides with even carbon numbers, specifically from 1-bromodocosane (B1265600) (C22) to 1-bromooctacosane (B3048284) (C28), at various temperatures up to their melting points. researchgate.netjst.go.jp

These XRPD studies reveal that at room temperature, all the bromoalkanes in this series, including this compound, adopt a monoclinic crystal system. jst.go.jp The diffraction patterns produced by these crystalline materials contain information about their specific atomic arrangements, allowing for the determination of their crystal structures. iitk.ac.in The use of both laboratory and synchrotron XRPD, sometimes in combination with single-crystal X-ray diffraction, has been instrumental in elucidating the crystal structures of these long-chain compounds. researchgate.net

Analysis of Solid-State Phase Transitions and Mechanisms (e.g., Molecular Rotation)

Long-chain 1-bromoalkanes exhibit solid-state phase transitions when subjected to changes in temperature. researchgate.netjst.go.jp For this compound and 1-bromodocosane, a transition from the initial monoclinic phase to a hexagonal crystal structure is observed at higher temperatures. jst.go.jp

The mechanism for this solid-state phase transition is interpreted as a rotational transition. researchgate.netjst.go.jp This phenomenon involves the onset of molecular rotation around the long axis of the alkane chain. researchgate.netjst.go.jp As the temperature increases, the molecules gain sufficient thermal energy to overcome the rotational energy barrier within the crystal lattice. This leads to a change in the lattice constants 'a' and 'b', and the crystal's c-axis is thought to become perpendicular to the basal plane, resulting in a more symmetric hexagonal phase. jst.go.jp This type of intermediate state between a crystalline solid and an isotropic liquid, often termed a "rotator phase," is a known phenomenon in the melting process of long-chain n-alkanes. nih.govresearchgate.net The mechanism of such phase transitions can involve cooperative motion, where multiple molecules move concurrently. nih.gov

Determination of Lattice Parameters and Molecular Arrangement in Crystalline Phases

The analysis of XRPD patterns allows for the precise determination of lattice parameters, which are the lengths of the unit cell edges (a, b, c) and the angles between them (α, β, γ) that define the crystal's geometry. wikipedia.orgamrita.edu

For the series of even-numbered 1-bromoalkanes from C22 to C28, it was found that at room temperature, the lattice constants 'a' (5.51 Å), 'b' (7.44 Å), and the angle 'β' (117°) are consistent across the series within experimental error. jst.go.jp The length of the c-axis, however, increases systematically with the addition of methylene units to the alkyl chain. jst.go.jp In the case of this compound, the c-axis value of 67.7 Å at room temperature is indicative of a molecular arrangement consisting of double layers. jst.go.jp

Upon heating, this compound transitions to a hexagonal crystal structure. jst.go.jp The lattice parameters for both the room temperature monoclinic phase and the higher temperature hexagonal phase have been determined. jst.go.jp

Lattice Parameters for this compound at Different Temperatures. jst.go.jp
Crystal SystemTemperatureLattice Constant a (Å)Lattice Constant b (Å)Lattice Constant c (Å)Angle β (°)
MonoclinicRoom Temperature5.517.4467.7117
HexagonalHigher Temperature--67.8-

Thermal Analysis Techniques for Mesophase Characterization (e.g., Differential Scanning Calorimetry, Polarizing Optical Microscopy)

Thermal analysis techniques are essential for characterizing the phase transitions and mesomorphic behavior of materials like long-chain 1-bromoalkanes. cicenergigune.com Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM) are two complementary and widely used methods for this purpose. researchgate.nettandfonline.comasianpubs.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. innovatechlabs.com This technique is used to determine the temperatures and enthalpy changes associated with phase transitions such as melting, crystallization, and solid-solid transitions. rigaku.com DSC thermograms show endothermic or exothermic peaks corresponding to these transitions, providing quantitative data on the thermal properties of the material. researchgate.net The mesomorphic behavior of compounds containing 1-bromoalkane chains has been successfully investigated using DSC to confirm phase transition temperatures observed by other methods. researchgate.netnih.gov

Polarizing Optical Microscopy (POM), often equipped with a heating and cooling stage, is used for the visual identification of liquid crystalline phases (mesophases). tandfonline.comresearchgate.net Different mesophases, such as nematic, smectic, and columnar phases, exhibit characteristic textures under polarized light. asianpubs.orgresearchgate.net By observing the sample during controlled heating and cooling cycles, the temperatures at which transitions between crystalline, liquid crystalline, and isotropic liquid phases occur can be determined and the type of mesophase can be identified. researchgate.net The combination of DSC and POM provides a comprehensive characterization of the thermal behavior and mesophases of these materials. asianpubs.org

Advanced Applications and Emerging Research Areas of 1 Bromotetracosane

Materials Science and Nanostructure Fabrication

The extended hydrocarbon tail of 1-bromotetracosane is instrumental in templating and directing the formation of highly organized materials at the nanoscale.

This compound is a key precursor for synthesizing very long-chain quaternary ammonium (B1175870) salt surfactants, such as tetracosyltrimethylammonium bromide (C24TAB). soton.ac.uk This synthesis is typically achieved by reacting this compound with trimethylamine (B31210). soton.ac.uk The resulting C24TAB surfactant is then employed in advanced fabrication techniques like Electrochemically Assisted Self-Assembly (EASA) to create highly ordered mesoporous silica (B1680970) thin films. soton.ac.ukacs.org

The EASA method involves applying a cathodic potential to a conductive substrate submerged in a silica sol containing the surfactant. acs.orgresearchgate.net This potential generates hydroxide (B78521) ions at the electrode surface, which catalyzes the condensation of the silica precursor (like tetraethylorthosilicate, TEOS) around organized surfactant assemblies (micelles). acs.orgresearchgate.net The long C24 alkyl chain of the C24TAB surfactant acts as a template, directing the formation of a hexagonal array of pores oriented perpendicular to the substrate. soton.ac.ukacs.org Research has demonstrated that extending the surfactant alkyl chain length from C14 to C24 enables the tuning of pore diameters in the resulting silica films, achieving sizes from 2 to 5 nm. acs.orgsoton.ac.uk The use of this compound to create these C24 surfactants is therefore critical for producing mesoporous materials with larger, well-defined pore structures, which enhances mass transport through the films for various applications. soton.ac.uksoton.ac.uk

Table 1: Synthesis of Tetracosyltrimethylammonium Bromide (C24TAB) Surfactant This table outlines the reactants used to synthesize the C24TAB surfactant, a key step in templating mesoporous materials.

Reactant Role Reference
This compound Long-chain alkyl source soton.ac.ukacs.org
Trimethylamine Headgroup source soton.ac.ukacs.org
Ethanol Solvent soton.ac.ukacs.org

Emerging research has revealed the utility of long-chain bromoalkanes in templating the crystallization of complex systems. In a novel approach, lipid-like ionic liquids (ILs) have been used as a crystallization medium to facilitate the formation of cocrystals with long-chain 1-bromoalkanes. While studies have specifically demonstrated this with 1-bromohexadecane (B154569) and 1-bromooctadecane, the principles apply to this compound due to its similar long-chain structure.

In these systems, the long alkyl tails of both the ionic liquid and the 1-bromoalkane align to maximize van der Waals interactions, creating a hydrophobic domain. This alignment, combined with specific interactions such as σ-hole bonding involving sulfur atoms in the IL's cationic headgroup, synergistically drives the cocrystallization process at room temperature. This method of alkyl-templated cocrystallization provides a unique pathway to obtain single-crystal structures of long-chain molecules that are otherwise difficult to crystallize, opening new possibilities for studying their solid-state packing and properties.

Table 2: Components in an Alkyl-Templated Cocrystallization System This table details the components and their roles in forming cocrystals as described in the research.

Component Example Function Reference
Long-Chain Bromoalkane 1-Bromooctadecane Provides long alkyl template
Lipid-Like Ionic Liquid 2-mercaptothiazolium-based IL Crystallization milieu, provides complementary alkyl chain and specific interactions

Long-chain bromoalkanes are valuable reagents in the development of specialized polymeric materials. Their reactivity allows for their incorporation into larger molecular architectures. For instance, the shorter-chain analogue, 1-bromotetradecane, is used in the synthesis of metallomesogenic polymers. fishersci.nosigmaaldrich.com These materials combine the properties of liquid crystals and metal complexes, and the long alkyl chains are crucial for inducing the desired mesophase behavior. The bromoalkane serves as an alkylating agent to attach the long, flexible tail to the rigid polymer backbone. sigmaaldrich.comsigmaaldrich.com This same principle of using the bromoalkane as a synthetic handle applies to this compound for creating polymers and reagents where a very long C24 chain is required to tailor properties like solubility, thermal behavior, or self-assembly characteristics.

Alkyl-Templated Cocrystallization Systems with Ionic Liquids

Role in the Synthesis of Complex Organic Molecules

The defined structure and reactive bromine atom make this compound an important organic building block for constructing complex, high-molecular-weight compounds. sigmaaldrich.com

This compound is an ideal building block for introducing a C24 hydrocarbon moiety into a target molecule. sigmaaldrich.com The bromine atom serves as a reactive site for nucleophilic substitution, allowing for the attachment of various functional groups. A straightforward application is in the synthesis of long-chain primary amines, such as tetracosan-1-amine. smolecule.com This conversion can be achieved by reacting this compound with ammonia (B1221849) in a suitable solvent. smolecule.com The resulting long-chain amine is itself a valuable compound, possessing surfactant properties and serving as a precursor for other functionalized molecules. smolecule.com This highlights the role of this compound as a foundational element for creating more complex, functionalized long-chain organic compounds. solubilityofthings.com

Table 3: Example of a Long-Chain Functionalized Compound from this compound This table shows a specific synthetic application of this compound.

Starting Material Reagent Product Application of Product Reference
This compound Ammonia Tetracosan-1-amine Surfactants, chemical intermediate smolecule.com

This compound has been identified as a naturally occurring metabolite in certain plants, underscoring its relevance in the context of natural products. oup.com For example, gas chromatography-mass spectrometry (GC-MS) analysis has detected this compound in extracts of adzuki beans (Vigna angularis) and mung beans (Vigna radiata). oup.com These legumes are known to contain a variety of bioactive compounds, and the presence of this compound within this biochemical matrix is of interest. oup.com While its specific biological role in these plants is not fully elucidated, its existence as a natural product suggests potential applications as a biomarker or as a starting material for the semi-synthesis of other complex natural products or their analogues for medicinal chemistry research. Its detection has also been reported in geochemical contexts, such as in coal extracts. researchgate.net

Building Block for Long-Chain Functionalized Compounds

Computational Chemistry Approaches to this compound Systems

Computational chemistry provides powerful tools for understanding the behavior of molecules like this compound at an atomic level. While specific computational studies focusing exclusively on this compound are not widely detailed in available research, the methodologies applied to analogous long-chain haloalkanes, such as 1-bromotetradecane, offer significant insight. These approaches include density-functional theory (DFT) and molecular dynamics (MD) calculations. sigmaaldrich.com

DFT is used to investigate the electronic structure, geometry optimization, and vibrational frequencies of these molecules. researchgate.net For example, in studies of similar compounds, DFT calculations at specific basis set levels (e.g., 6-311G++(d,p) and LANL2DZ) have been employed to determine harmonic vibrations and chemical shifts. researchgate.net Such calculations are crucial for interpreting experimental spectroscopic data.

Molecular dynamics simulations can be used to study the physical properties and intermolecular interactions of these systems. sigmaaldrich.com For instance, MD has been used to examine the effects of similar molecules on the flow properties of complex mixtures like heavy crude oils. sigmaaldrich.com These computational techniques allow researchers to predict and understand molecular behavior, complementing experimental findings and guiding further research into the applications of long-chain bromoalkanes.

Environmental and Biological Detection and Analysis

The detection and analysis of this compound in environmental and biological samples are critical for understanding its distribution and role in various systems. Advanced analytical techniques are employed to identify and quantify this and other halogenated compounds in complex matrices.

Identification in Biological Matrices (e.g., Legumes via GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary analytical technique for identifying volatile and semi-volatile compounds in biological samples. Through GC-MS analysis, this compound has been identified as a phytochemical constituent in certain plants, including legumes and other species.

In a bioactive profiling study of Indian legumes, this compound was detected in the extract of adzuki beans (Vigna angularis). oup.com The analysis was performed using a GC-MS system with helium as the carrier gas, an ion source temperature of 220 °C, and an interface temperature of 270 °C. oup.com Similarly, research on wild edible fruits from the Himalayas identified this compound in the fruit extract of Pyracantha crenulata. researchgate.net The identification was based on comparing mass spectral fragmentation patterns with MS libraries like NIST14. researchgate.net

While some legumes like adzuki beans contain this compound, it is not universally present in all species. oup.com For example, a detailed GC-MS analysis of the legume Cyamopsis tetragonoloba (guar) identified thirty-four phytochemicals, but this compound was not among them. impactfactor.org

Table 1: Detection of this compound in Biological Matrices via GC-MS

Biological SourceCompound NameRelative Abundance (%)Retention Time (min)Molecular FormulaMethod of Identification
Adzuki Beans (Vigna angularis)This compound0.1524.897C₂₄H₄₉BrGC-MS Analysis oup.com
Pyracantha crenulata (Fruit Extract)This compound5.5Not SpecifiedC₂₄H₄₉BrGC-MS, NIST14 Library researchgate.net

Detection and Forms of Halogeno-Compounds in Natural Geochemical Samples (e.g., Coal)

Monitoring halogen content in natural geochemical samples like coal is important for both environmental and industrial reasons. chem17.comresearchgate.net The combustion of coal can release halogenated compounds into the atmosphere, making it necessary to quantify their presence in the fuel source. researchgate.net

Several advanced methods are used for the determination of halogens (including bromine) in coal. These typically involve a sample digestion step followed by instrumental analysis. Common techniques include:

Pyrohydrolysis followed by Ion Chromatography (IC). chem17.comresearchgate.net

Microwave-Induced Combustion (MIC) coupled with IC. chem17.comdss.go.th

Automated Furnace Combustion systems combined with IC. thermofisher.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for the analysis of bromine and iodine after digestion. researchgate.netdss.go.th

These methods ensure the complete decomposition of the coal matrix and the accurate measurement of its halogen content. thermofisher.com The limits of detection for bromine can be as low as 0.1 mg/kg using these techniques. researchgate.net

Research has shown that halogeno-compounds exist in various forms within coal. The detection of specific organic molecules provides direct evidence of these forms. Notably, the molecular structure of This compound has been detected in Yima coal, providing crucial information on the existence and form of halogeno-compounds in this type of geological sample. researchgate.net This finding indicates that bromine is not only present as inorganic salts but is also incorporated into complex organic biomarker molecules within the coal structure. researchgate.net

Table 2: Analytical Methods for Halogen Detection in Coal

MethodDigestion TechniqueAnalytical InstrumentKey Findings & Limits of Detection (LOD)Reference(s)
Pyrohydrolysis-ICPyrohydrolysis at 1100°CIon Chromatography (IC)Method is simple, precise, and accurate. LOD for Bromine: 0.15 µg/g. chem17.com
Pyrohydrolysis-ICP-MSPyrohydrolysis at 1100°CInductively Coupled Plasma Mass Spectrometry (ICP-MS)Accuracy better than 95%. LOD for Bromine: 0.1 mg/kg. researchgate.net
Combustion Ion Chromatography (CIC)Automated Furnace CombustionIon Chromatography (IC)Allows for fully automated analysis of halogens in solid fuels. thermofisher.comchromatographyonline.com
Microwave-Induced Combustion (MIC)-ICMicrowave-Induced CombustionIon Chromatography (IC)Allows for simultaneous determination of all halogens. LOD for Bromine: < 3 µg/g. dss.go.th

Q & A

Basic: How can researchers optimize the synthesis of 1-bromotetracosane to improve yield and purity?

Methodological Answer:
The synthesis of this compound typically involves reacting 1-tetracosanol with phosphorus tribromide (PBr₃) in hexamethylphosphoramide (HMPA) at 50–80°C for 4–60 hours, followed by hydrolysis and recrystallization from methanol with activated charcoal . To optimize yield and purity:

  • Reagent Ratios : Adjust stoichiometric ratios (e.g., PBr₃:1-tetracosanol = 1.3:1) to minimize unreacted starting material.
  • Reaction Time : Extend stirring time post-heating (e.g., 60 hours at room temperature) to ensure complete bromination.
  • Purification : Use sequential recrystallization with methanol and charcoal to remove impurities, as residual HMPA or PBr₃ may persist .
  • Characterization : Validate purity via NMR (e.g., δH = 0.88 ppm for terminal CH₃; δC = 34.10 ppm for Br-CH₂) .

Basic: What safety protocols are critical during the handling of this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of HMPA vapors, which are toxic .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact with brominated compounds.
  • First Aid : In case of eye exposure, rinse immediately with water for 15 minutes and seek medical attention .
  • Waste Disposal : Neutralize residual PBr₃ with ice before disposal to prevent exothermic reactions .

Basic: How should researchers design experiments to validate the identity of this compound in novel matrices?

Methodological Answer:

  • Analytical Techniques : Combine ¹H/¹³C NMR (e.g., triplet at δH = 3.41 ppm for Br-CH₂) and GC-MS to confirm molecular weight (MW = 418.5 g/mol) .
  • Reference Standards : Compare retention times and spectral data with commercially available this compound or synthesized analogs (e.g., 1-bromodocosane) .
  • Purity Checks : Use elemental analysis (C, H, Br) to verify stoichiometric consistency.

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound across different solvent systems?

Methodological Answer:

  • Solvent Effects : Document solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d6) using standardized NMR acquisition parameters (300 MHz, 20°C) .
  • Dynamic Averaging : Investigate conformational flexibility in long alkyl chains, which may cause splitting in NMR signals under varying temperatures.
  • Cross-Validation : Compare data with computational models (e.g., DFT calculations for expected δH/δC values) .

Advanced: What experimental strategies can address low yields in Grignard reactions involving this compound?

Methodological Answer:

  • Activation : Pre-clean magnesium and use 1,2-dibromoethane (8 mol% relative to Mg) to initiate Grignard formation .
  • Temperature Control : Maintain anhydrous conditions and stir at 50°C to prevent premature quenching.
  • Quenching Efficiency : Optimize dropwise addition of the organomagnesium reagent into tetrachlorosilane to avoid side reactions .

Advanced: How can researchers ensure reproducibility in kinetic studies of this compound’s reactivity?

Methodological Answer:

  • Standardized Protocols : Report exact reaction conditions (e.g., solvent purity, stirring rate, temperature gradients) .
  • Error Propagation : Calculate uncertainties in yield measurements (e.g., ±2% from mass balance) and report confidence intervals .
  • Replication : Use triplicate experiments and include negative controls (e.g., reactions without PBr₃) to confirm bromination specificity .

Advanced: What methodologies are recommended for investigating this compound’s environmental fate using computational models?

Methodological Answer:

  • QSPR Models : Predict biodegradation pathways using quantitative structure-property relationships (e.g., logP = ~10.2 for hydrophobicity) .
  • Molecular Dynamics : Simulate interactions with lipid bilayers to assess bioaccumulation potential.
  • Data Sources : Use EPA IRIS and NTP databases to cross-reference toxicity endpoints .

Basic: How should researchers structure a manuscript to align experimental findings on this compound with broader hypotheses?

Methodological Answer:

  • Introduction : Clearly state the research question (e.g., "How does alkyl chain length affect bromination efficiency?") .
  • Results/Discussion : Link spectral data (e.g., NMR peaks) to mechanistic conclusions (e.g., SN2 vs. radical pathways) .
  • Supporting Information : Deposit raw NMR spectra and crystallography data in repositories for transparency .

Advanced: How can researchers apply the FINER criteria to evaluate the feasibility of novel applications for this compound?

Methodological Answer:

  • Feasibility : Assess synthetic scalability (e.g., 60% yield) and cost of HMPA .
  • Novelty : Explore understudied applications (e.g., surfactants, phase-transfer catalysts).
  • Ethical/Relevance : Justify environmental impact studies per EPA guidelines .

Advanced: What strategies mitigate bias when interpreting conflicting data on this compound’s stability under UV exposure?

Methodological Answer:

  • Blinded Analysis : Use independent reviewers to assess degradation products via LC-MS.
  • Control Experiments : Compare stability with shorter-chain analogs (e.g., 1-bromohexane) under identical UV conditions.
  • Statistical Rigor : Apply ANOVA to evaluate significance of observed differences .

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